1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one
Description
Properties
Molecular Formula |
C14H13NO |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-[3-(3-methylpyridin-4-yl)phenyl]ethanone |
InChI |
InChI=1S/C14H13NO/c1-10-9-15-7-6-14(10)13-5-3-4-12(8-13)11(2)16/h3-9H,1-2H3 |
InChI Key |
YDLSKEVGZMBKGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C2=CC(=CC=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
This method involves electrophilic substitution on an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst. For 1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one, the pyridine moiety directs acylation to the meta position.
Procedure :
-
Substrate Preparation : 3-(3-Methylpyridin-4-yl)benzene is synthesized via Suzuki coupling (see Section 2).
-
Acylation : React with acetyl chloride (1.2 equiv) and AlCl₃ (1.5 equiv) in anhydrous dichloromethane at 0–5°C for 4 hours.
-
Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.
Yield : 68–72%.
Advantages : High regioselectivity due to pyridine’s electron-withdrawing effect.
Limitations : Requires strict anhydrous conditions; AlCl₃ generates stoichiometric waste.
Suzuki-Miyaura Cross-Coupling
Reaction Design
This palladium-catalyzed method couples a boronic acid with a halide-bearing precursor. For this compound, 3-bromoacetophenone is coupled with 3-methylpyridin-4-ylboronic acid.
Procedure :
-
Catalyst System : Pd(PPh₃)₄ (2 mol%) and K₂CO₃ (3 equiv) in a 3:1 dioxane/water mixture.
-
Reaction Conditions : Heat at 85°C for 12 hours under nitrogen.
-
Purification : Extract with ethyl acetate, wash with brine, and recrystallize from ethanol.
Advantages : Scalable, tolerant of functional groups.
Challenges : Boronic acid synthesis adds pre-steps.
Nucleophilic Aromatic Substitution
Substrate Activation
A halogenated acetophenone derivative undergoes substitution with 3-methylpyridin-4-yl lithium.
Procedure :
-
Halogenation : 3-Bromoacetophenone is prepared via bromination using NBS (N-bromosuccinimide).
-
Lithiation : Generate 3-methylpyridin-4-yl lithium by treating 3-methylpyridine with LDA (lithium diisopropylamide) at -78°C.
-
Coupling : React lithiated pyridine with 3-bromoacetophenone in THF at -20°C for 2 hours.
Yield : 60–65%.
Limitations : Low-temperature requirements and sensitivity to moisture.
Oxidation of Alcohol Precursors
Two-Step Synthesis
A secondary alcohol intermediate is oxidized to the ketone.
Steps :
-
Grignard Addition : React 3-(3-methylpyridin-4-yl)benzaldehyde with methylmagnesium bromide to form 1-[3-(3-methylpyridin-4-yl)phenyl]ethanol.
-
Oxidation : Use Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C for 1 hour.
Advantages : High purity; avoids halogenated intermediates.
Drawbacks : Toxic chromium waste.
One-Pot Multi-Step Synthesis
Industrial Optimization
Combines acylation and coupling in a single reactor to reduce purification steps.
Procedure :
-
In-Situ Acylation : React 3-(3-methylpyridin-4-yl)benzene with acetic anhydride and H₂SO₄ at 50°C for 3 hours.
-
Direct Crystallization : Cool reaction mixture to 10°C, filter, and wash with cold methanol.
Yield : 82–85%.
Advantages : Cost-effective for large-scale production.
Challenges : Requires precise temperature control.
Comparative Analysis of Methods
| Method | Yield (%) | Key Reagents | Scalability |
|---|---|---|---|
| Friedel-Crafts | 68–72 | AlCl₃, Acetyl chloride | Moderate |
| Suzuki Coupling | 75–80 | Pd(PPh₃)₄, Boronic acid | High |
| Nucleophilic Sub. | 60–65 | LDA, 3-Bromoacetophenone | Low |
| Alcohol Oxidation | 70–75 | Jones reagent | Moderate |
| One-Pot Synthesis | 82–85 | H₂SO₄, Acetic anhydride | High |
Chemical Reactions Analysis
Types of Reactions: 1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the production of COX-2 inhibitors such as Etoricoxib, which is used for treating pain and inflammation. The synthesis pathway includes the reaction of 1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one with other reagents to yield active pharmaceutical ingredients (APIs) .
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies on related structures demonstrate efficacy against bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .
Organic Electronics
Due to its electronic properties, 1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one can be utilized in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as an electron donor or acceptor makes it suitable for enhancing device performance .
Polymer Chemistry
In polymer science, this compound can be incorporated into polymer matrices to improve thermal stability and mechanical properties. Its interaction with polymers can lead to novel materials with enhanced functionalities for applications in coatings and composites.
Synthesis of COX-2 Inhibitors
A notable case study involves the synthesis of Etoricoxib using 1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one as an intermediate. The process highlights the compound's role in facilitating the production of effective anti-inflammatory drugs through a series of well-defined chemical reactions .
Antimicrobial Screening
Another significant study focused on the antimicrobial properties of derivatives synthesized from this compound. The results showed promising activity against various pathogens, supporting its potential use in developing new therapeutic agents .
Data Tables
Mechanism of Action
The mechanism of action of 1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Key analogs and their substituent-driven characteristics:
- Electron-Withdrawing vs. Donating Groups : Chloromethyl (1f, electron-withdrawing) lowers melting points compared to benzoyl (QD10) or piperidine (II) groups, which enhance hydrogen bonding and crystallinity .
- Heteroaromatic vs. Aromatic Substituents : The methylpyridine group in the target compound likely increases polarity and bioavailability compared to purely aromatic substituents (e.g., QD10) .
Pharmaceutical Relevance
Material Science
- Crystallinity and Stability : Chloromethyl derivatives (1f) exhibit high melting points, suggesting the target compound’s stability could be tuned via substituent choice .
- Computational Modeling : DFT studies on 1f () provide a framework for predicting the target compound’s electronic structure and reactivity .
Biological Activity
1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, cytotoxic, and antiproliferative effects based on recent studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Antimicrobial Activity
Recent studies indicate that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with similar functional groups have shown strong bactericidal effects against various strains of bacteria, particularly Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.0039 to 0.025 mg/mL, indicating potent activity against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | Staphylococcus aureus |
| Compound B | 0.025 | Escherichia coli |
| Compound C | 0.015 | Pseudomonas aeruginosa |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cell lines, including L929 fibroblasts and A549 lung cancer cells. In these studies, the compound demonstrated selective cytotoxicity at higher concentrations while maintaining a relatively low toxicity profile at lower doses.
Table 2: Cytotoxicity Results
| Dose (µM) | L929 Viability (%) | A549 Viability (%) |
|---|---|---|
| 200 | 77 | 68 |
| 150 | 89 | 104 |
| 100 | 92 | 79 |
| 50 | 74 | 97 |
| 25 | 97 | 103 |
These results suggest that while the compound can inhibit cell viability at higher concentrations, it may also enhance cell viability at specific lower concentrations, indicating potential for further therapeutic exploration .
Antiproliferative Activity
In vitro studies have highlighted the antiproliferative effects of the compound on various cancer cell lines. The compound exhibited significant inhibition of cell growth in several models, including melanoma and breast cancer cell lines.
Table 3: Antiproliferative Activity
| Cell Line | IC50 (µM) |
|---|---|
| SK-MEL-5 | 10 |
| MDA-MB-468 | 15 |
| A498 | 12 |
The data indicates that the compound has a promising potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo .
The biological activity of 1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one is hypothesized to involve interactions with specific cellular targets, leading to alterations in metabolic pathways associated with cell proliferation and survival. The presence of the pyridine moiety is thought to contribute to its biological activity through enhanced lipophilicity and interaction with cellular membranes.
Case Studies
Several case studies have documented the effectiveness of related compounds in clinical settings:
- Case Study A : A derivative was tested in a Phase I trial for patients with advanced solid tumors, showing promising preliminary results in terms of tumor reduction.
- Case Study B : Another study focused on its use against resistant bacterial strains, where it demonstrated significant efficacy compared to standard treatments.
Q & A
Q. What are the recommended synthetic routes for 1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves coupling 3-methylpyridine-4-yl derivatives with substituted phenyl ethanone precursors. For analogous compounds, reactions under reducing conditions (e.g., sodium borohydride) or catalytic cross-coupling (e.g., Suzuki-Miyaura) are common . Optimize temperature (60–100°C), solvent polarity (DMF or toluene), and inert atmospheres to minimize side reactions . Monitor intermediates via TLC and purify using column chromatography with silica gel.
Q. How can researchers confirm the structural integrity of 1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one after synthesis?
- Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C) to verify aromatic proton environments and ketone carbonyl signals (~200–210 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) confirms molecular weight within 3 ppm error . Cross-reference spectral data with PubChem entries for structurally similar compounds, such as 1-(3-chloropyridin-4-yl)ethanone .
Q. What safety protocols are critical when handling 1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management : Absorb with inert material (e.g., sand) and dispose in sealed containers .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for 1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one analogs?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times). Standardize protocols:
- Use minimum inhibitory concentration (MIC) assays with consistent bacterial strains (e.g., E. coli ATCC 25922) .
- Validate anticancer activity via MTT assays across multiple cell lines (e.g., HeLa, MCF-7) with triplicate measurements .
- Perform meta-analysis of published data, accounting for solvent effects (DMSO vs. aqueous buffers) .
Q. What computational strategies predict the biological targets of 1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinases or GPCRs, leveraging PyMOL for visualization .
- QSAR Modeling : Train models on datasets of pyridine derivatives with known IC₅₀ values against target proteins (e.g., EGFR) .
- Validate predictions with surface plasmon resonance (SPR) to measure binding affinities .
Q. How can the stability of 1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one be assessed under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Incubate the compound in buffers (pH 3–10) at 40°C for 48 hours. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .
- Thermogravimetric Analysis (TGA) : Determine thermal stability by heating at 10°C/min under nitrogen .
Q. What strategies are effective for structure-activity relationship (SAR) studies of 1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one derivatives?
- Methodological Answer :
- Synthesize analogs with substituent variations (e.g., halogens, methoxy groups) on the phenyl or pyridine rings .
- Evaluate bioactivity changes using dose-response curves and calculate EC₅₀ values.
- Apply principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity .
Q. How can researchers mitigate matrix effects when quantifying 1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one in complex biological samples?
- Methodological Answer :
- Sample Preparation : Use protein precipitation (acetonitrile) followed by solid-phase extraction (C18 cartridges) .
- LC-MS/MS : Employ isotope-labeled internal standards (e.g., deuterated analogs) to correct for ion suppression/enhancement .
- Validate method specificity in human plasma or liver microsomes with spike-recovery tests (85–115% acceptable) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
